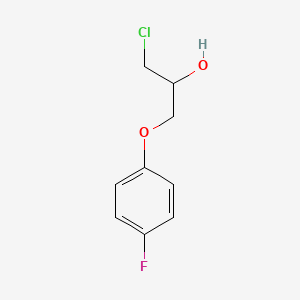

1-Chloro-3-(4-fluorophenoxy)-2-propanol

Description

Contextualization as a Chiral and Achiral Synthetic Building Block in Organic Chemistry

1-Chloro-3-(4-fluorophenoxy)-2-propanol exists in both chiral and achiral forms, significantly broadening its applications in synthetic organic chemistry. The chiral variants, (S)- and (R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol, are particularly valuable as enantiomerically pure building blocks for the synthesis of complex target molecules. chemicalbook.com The stereocenter at the second carbon allows for the introduction of specific stereochemistry, which is critical in the development of pharmaceuticals and other biologically active compounds.

The achiral, or racemic, form of the compound is also a versatile precursor. It can be used in syntheses where stereochemistry is not a critical factor or can be resolved into its constituent enantiomers at a later stage. The presence of the chlorine atom and the hydroxyl group allows for a variety of chemical transformations, making it a valuable starting material for diverse molecular architectures.

Key Properties of (S)-1-Chloro-3-(4-fluorophenoxy)-2-propanol:

| Property | Value |

| Molecular Formula | C9H10ClFO2 |

| Molecular Weight | 204.63 g/mol |

| Boiling Point | 283-284 °C |

| Density | 1.28 g/mL at 25 °C |

| Refractive Index | n20/D 1.522 |

| Flash Point | 110 °C |

| Storage Temperature | 2-8°C |

This data is for the (S)-enantiomer. chemicalbook.com

Significance of Phenoxy-Substituted Propanol (B110389) Frameworks in Advanced Chemical Synthesis

Phenoxy-substituted propanol frameworks are integral to modern chemical synthesis due to their versatile reactivity and presence in a wide array of functional molecules. matangiindustries.com The phenoxy group can be modified to include various substituents, thereby tuning the electronic and steric properties of the molecule. This adaptability makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. matangiindustries.com

The propanol backbone, with its hydroxyl group, serves as a handle for further functionalization. It can undergo oxidation, esterification, and etherification reactions, allowing for the introduction of diverse functional groups. The combination of the phenoxy ring and the reactive propanol chain provides a robust scaffold for building complex molecular structures with desired properties. tristarintermediates.org

Overview of Research Trajectories for Halogenated Alcohols as Synthetic Precursors

Halogenated alcohols are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a multitude of transformations. rroij.com The presence of both a hydroxyl group and a halogen atom on the same carbon skeleton provides a unique combination of reactivity. The hydroxyl group can be activated and displaced by a nucleophile, or it can direct the reactivity of other parts of the molecule. The halogen atom, typically chlorine, bromine, or iodine, is an excellent leaving group in nucleophilic substitution reactions. acs.orgnih.gov

Current research in this area focuses on several key trajectories:

Development of Novel Halogenation Methods: Chemists are continuously seeking milder, more selective, and more environmentally friendly methods for introducing halogens into alcohol-containing molecules. acs.orgnih.gov This includes the use of new reagents and catalytic systems. researchgate.net

Stereoselective Halogenation: A major focus is the development of methods for the stereocontrolled introduction of halogens. nih.gov This is particularly important for the synthesis of chiral molecules where the stereochemistry of the halogen-bearing center is crucial for its biological activity. nih.gov

Applications in Total Synthesis: Halogenated alcohols are frequently employed as key intermediates in the total synthesis of complex natural products. nih.gov Their ability to undergo a wide range of transformations makes them invaluable in the construction of intricate molecular architectures.

Exploration of New Reaction Pathways: Researchers are exploring new reaction pathways that take advantage of the unique reactivity of halogenated alcohols. This includes the development of novel cyclization reactions and cascade sequences that can rapidly build molecular complexity.

The SN2 displacement of activated alcohols with halide ions is a fundamental and widely used method for installing halogen-bearing stereocenters. nih.gov This stereospecific reaction allows for the inversion of configuration at the chiral center, providing a reliable way to control stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 4 Fluorophenoxy 2 Propanol

Established Reaction Pathways for Phenoxypropanol Synthesis

The most common and direct routes to 1-chloro-3-(4-fluorophenoxy)-2-propanol and its analogs involve the reaction between a phenol (B47542) and an epichlorohydrin (B41342) derivative or alternative pathways that build the molecule through sequential chlorination and etherification steps.

Ring-Opening Reactions of Epichlorohydrin with 4-Fluorophenol (B42351)

The reaction of 4-fluorophenol with epichlorohydrin is a widely utilized method for the synthesis of this compound. This reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin. The regioselectivity of this ring-opening reaction is a critical factor, with the attack preferentially occurring at the terminal, less sterically hindered carbon of the epoxide.

This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide. A variety of bases and catalysts can be employed to facilitate this transformation, including alkali hydroxides, tertiary amines, and quaternary ammonium (B1175870) salts. For instance, a mixture of phenol and epichlorohydrin can be vigorously stirred at elevated temperatures in the presence of a catalyst like piperidine (B6355638) hydrochloride to yield the desired product. prepchem.com

The general reaction scheme is as follows:

4-Fluorophenol + Epichlorohydrin → this compound

The reaction conditions, including temperature, solvent, and the nature of the catalyst, can be optimized to maximize the yield and purity of the final product.

Alternative Routes involving Chlorination and Etherification

Alternative synthetic strategies for this compound involve a stepwise approach where the ether linkage and the chlorohydrin functionality are introduced in separate steps. One such approach could involve the etherification of a suitable three-carbon synthon with 4-fluorophenol, followed by a chlorination step.

For example, a propanediol (B1597323) derivative could first be reacted with 4-fluorophenol to form a phenoxypropanol intermediate. This intermediate would then undergo a selective chlorination reaction to introduce the chlorine atom at the C1 position, affording the final product. The choice of chlorinating agent and reaction conditions is crucial to ensure the selective chlorination of the primary hydroxyl group.

Another variation could involve the initial chlorination of a suitable precursor, followed by etherification with 4-fluorophenol. The success of these alternative routes depends on the availability of the starting materials and the ability to control the regioselectivity of each reaction step.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of many pharmaceuticals is often associated with a specific enantiomer. Consequently, the development of stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-1-chloro-3-(4-fluorophenoxy)-2-propanol is of significant importance. These methods employ chiral catalysts, chiral auxiliaries, or the manipulation of chiral precursors to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Approaches (e.g., Jacobsen HKR technology)

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. The Jacobsen Hydrolytic Kinetic Resolution (HKR) has emerged as a highly efficient method for the enantioselective ring-opening of terminal epoxides. This methodology utilizes a chiral (salen)cobalt(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.

In the context of this compound synthesis, a racemic mixture of a suitable epoxide precursor, such as 2-((4-fluorophenoxy)methyl)oxirane, could be subjected to Jacobsen HKR. The catalyst would selectively hydrolyze one enantiomer to the corresponding diol, allowing for the separation of the unreacted, enantiomerically enriched epoxide. This epoxide can then be converted to the desired enantiomer of this compound. The diol byproduct can also be a valuable chiral building block.

The Jacobsen HKR is known for its broad substrate scope, low catalyst loadings, and high enantioselectivities, making it a highly practical and attractive method for accessing enantiopure epoxides and their derivatives.

Strategies Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed to afford the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor molecule. This chiral precursor would then undergo a diastereoselective reaction to introduce the chloro and hydroxyl groups with a specific stereochemistry. For example, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral enolate, which could then undergo a diastereoselective aldol (B89426) reaction with a chlorinating agent. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the chlorohydrin.

A variety of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine-derived amides, have been successfully employed in asymmetric synthesis to control the stereochemistry of various transformations. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

| Chiral Auxiliary Type | General Structure | Application Principle |

| Evans Oxazolidinones | Forms a chiral enolate that undergoes diastereoselective alkylation or aldol reactions. | |

| Pseudoephedrine Amides | The chiral framework directs the approach of electrophiles to the enolate. | |

| Camphorsultams | Provides steric hindrance to control the facial selectivity of reactions. |

Diastereoselective Synthesis through Precursor Manipulation

Another powerful strategy for controlling stereochemistry involves the manipulation of a chiral precursor that already contains one or more stereocenters. The existing stereochemistry in the precursor can influence the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer.

For the synthesis of this compound, a chiral starting material containing a hydroxyl group could be used. The stereocenter of this hydroxyl group can direct the diastereoselective introduction of the chloro and 4-fluorophenoxy groups. For instance, a chiral glycidol (B123203) derivative can undergo a regioselective and stereospecific ring-opening reaction with 4-fluorophenol. The stereochemistry of the starting glycidol will determine the stereochemistry of the resulting this compound.

Alternatively, a chiral diol precursor could be selectively protected and then converted to the desired chlorohydrin. The stereochemistry of the starting diol would dictate the final stereochemistry of the product. The success of this approach relies on the availability of suitable chiral precursors and the ability to perform highly diastereoselective transformations.

Process Optimization and Scalability Considerations for Industrial and Academic Production

The transition of a synthetic route from a laboratory setting to industrial-scale production necessitates rigorous process optimization to ensure safety, efficiency, and economic viability. For the synthesis of this compound, which is commonly prepared via the reaction of 4-fluorophenol with an epoxide such as epichlorohydrin, several key parameters must be considered.

Optimization efforts typically focus on reaction kinetics, catalyst efficiency, solvent selection, and downstream processing. The choice of catalyst is paramount; while traditional base catalysts like sodium hydroxide (B78521) are effective, they can lead to the formation of byproducts and complicate purification. The use of phase-transfer catalysts or supported catalysts can enhance reaction rates, improve selectivity, and simplify catalyst removal, which is a significant consideration for scalability.

Solvent selection plays a crucial role in reaction efficiency and environmental impact. While polar aprotic solvents may offer good solubility for reactants, their high boiling points and potential toxicity pose challenges for large-scale operations. Process optimization may involve exploring greener solvent alternatives or developing solvent-free reaction conditions.

Temperature and pressure control are critical for maintaining consistent product quality and ensuring operational safety. Exothermic reactions, common in epoxide ring-opening, require efficient heat dissipation to prevent runaway reactions, especially in large reactors. The scalability of the process also hinges on the efficiency of purification methods. Distillation, crystallization, and chromatography are common techniques, and their suitability for industrial production depends on factors such as throughput, solvent consumption, and waste generation.

Interactive Table: Impact of Process Parameters on Synthesis

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | Sodium Hydroxide | Tetrabutylammonium Bromide | Immobilized Lewis Acid | Higher yield and easier separation with immobilized catalyst. |

| Solvent | Dimethylformamide (DMF) | Toluene | Solvent-free | Reduced environmental impact and simplified workup in solvent-free conditions. |

| Temperature | 60°C | 80°C | 100°C | Increased reaction rate at higher temperatures, but potential for side reactions. |

| Reactant Ratio | 1:1 (4-fluorophenol:epichlorohydrin) | 1.2:1 | 1:1.2 | An excess of 4-fluorophenol can drive the reaction to completion but requires efficient removal. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical syntheses that are environmentally benign and sustainable. The application of these principles to the synthesis of this compound can significantly reduce its environmental footprint.

A primary goal of green chemistry is to maximize atom economy , which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The reaction of 4-fluorophenol with epichlorohydrin is an addition reaction and thus has a high theoretical atom economy.

The use of safer solvents and auxiliaries is another key principle. Efforts to replace hazardous solvents with water, supercritical fluids, or ionic liquids are active areas of research. Developing a solvent-free synthesis would be an ideal green solution.

Catalysis is a cornerstone of green chemistry. The use of catalytic rather than stoichiometric reagents reduces waste. For this synthesis, exploring recyclable and highly selective catalysts, such as enzymatic or organocatalytic systems, could offer significant environmental benefits.

Energy efficiency is also a critical consideration. Designing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one technology that can often accelerate reaction rates at lower bulk temperatures.

Finally, a green synthetic design emphasizes the use of renewable feedstocks . While the immediate precursors for this compound are derived from petrochemical sources, long-term green chemistry goals would involve exploring bio-based routes to these starting materials.

Interactive Table: Comparison of Synthetic Routes

| Feature | Traditional Route | Green Chemistry Approach |

| Solvent | Volatile Organic Compounds (e.g., Toluene) | Water, Supercritical CO2, or solvent-free |

| Catalyst | Stoichiometric base (e.g., NaOH) | Recyclable catalyst (e.g., immobilized enzyme) |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |

| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, due to catalysis and high atom economy |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 4 Fluorophenoxy 2 Propanol

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group on the propanol (B110389) backbone is a key site for various chemical modifications, including esterification, etherification, and oxidation. These reactions are fundamental in altering the molecule's physical and chemical properties.

Esterification Reactions with Carboxylic Acids and Derivatives

The hydroxyl group of 1-Chloro-3-(4-fluorophenoxy)-2-propanol can be readily converted into an ester. This transformation is typically achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides.

One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed.

A more efficient and often higher-yielding method involves the use of acyl chlorides or anhydrides. These reagents are more electrophilic than the corresponding carboxylic acids and react readily with the alcohol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride or carboxylic acid byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. While specific studies on this compound are not abundant, the reactivity is analogous to similar halohydrins.

| Reactant | Reagent | Catalyst/Base | Product |

| This compound | Acetic Anhydride | Pyridine | 1-Chloro-3-(4-fluorophenoxy)-2-propyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | 1-Chloro-3-(4-fluorophenoxy)-2-propyl benzoate |

Etherification Reactions for O-Alkylation and O-Arylation

The hydroxyl group can also be converted into an ether through O-alkylation or O-arylation. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (for O-alkylation) or an activated aryl halide (for O-arylation) in an SN2 reaction.

For example, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield the corresponding methyl ether. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being preferred to solvate the cation and facilitate the SN2 reaction.

| Reactant | Reagent 1 | Reagent 2 | Product |

| This compound | Sodium Hydride | Methyl Iodide | 1-Chloro-3-(4-fluorophenoxy)-2-methoxypropane |

| This compound | Potassium tert-butoxide | Benzyl Bromide | 1-Chloro-3-(4-fluorophenoxy)-2-(benzyloxy)propane |

Selective Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-chloro-3-(4-fluorophenoxy)propan-2-one. A variety of oxidizing agents can be employed for this transformation.

For a mild and selective oxidation that avoids over-oxidation or side reactions with the chloro and ether functionalities, reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) (CH2Cl2) are often used. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com These reagents are known for their ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, under relatively neutral conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is also known for its mildness and high yields.

| Reactant | Reagent | Solvent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | 1-Chloro-3-(4-fluorophenoxy)propan-2-one |

| This compound | Dess-Martin Periodinane | Dichloromethane | 1-Chloro-3-(4-fluorophenoxy)propan-2-one |

Reactivity of the Chloro Moiety

The primary chloro group in this compound is susceptible to nucleophilic attack and can also participate in elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2) with Various Nucleophiles

The carbon atom bearing the chlorine is a primary carbon, which strongly favors the SN2 mechanism for nucleophilic substitution. In an SN2 reaction, a nucleophile attacks the carbon atom, and the chloride ion leaves in a single, concerted step. This mechanism leads to an inversion of stereochemistry at the reaction center, although in this case, the carbon is not a stereocenter.

A wide range of nucleophiles can displace the chloride ion. For example, reaction with sodium azide (B81097) (NaN3) in a polar aprotic solvent like DMF would yield 1-azido-3-(4-fluorophenoxy)-2-propanol. masterorganicchemistry.comnih.gov Similarly, reaction with cyanide ions (e.g., from NaCN) would introduce a cyano group.

While the SN1 mechanism is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation, under certain conditions (e.g., with a very poor nucleophile and a polar protic solvent that can stabilize a carbocation), it might be a minor pathway, but it is not the predominant route for this substrate.

| Reactant | Nucleophile | Solvent | Product |

| This compound | Sodium Azide (NaN3) | DMF | 1-Azido-3-(4-fluorophenoxy)-2-propanol |

| This compound | Sodium Cyanide (NaCN) | DMSO | 3-(4-Fluorophenoxy)-2-hydroxy-propanenitrile |

| This compound | Sodium Iodide (NaI) | Acetone | 1-Iodo-3-(4-fluorophenoxy)-2-propanol |

Elimination Reactions to Form Unsaturated Propanol Derivatives

The presence of a hydrogen atom on the carbon adjacent to the carbon bearing the chlorine (the β-carbon) allows for elimination reactions to occur, leading to the formation of an alkene. These reactions are typically promoted by strong, non-nucleophilic bases.

The most likely mechanism for this primary alkyl halide is the E2 (bimolecular elimination) mechanism. This is a one-step process where the base abstracts a proton from the β-carbon at the same time as the chloride ion leaves, forming a double bond. The use of a sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution. The product of such a reaction would be 3-(4-fluorophenoxy)prop-1-en-2-ol.

With a strong, unhindered base like sodium ethoxide, a competition between SN2 and E2 reactions is expected, with the reaction conditions (temperature, solvent) influencing the product distribution. quimicaorganica.orgstackexchange.comsci-hub.sechegg.comlibretexts.org Higher temperatures generally favor elimination over substitution. stackexchange.com

| Reactant | Base | Solvent | Major Product |

| This compound | Potassium tert-butoxide | tert-Butanol | 3-(4-Fluorophenoxy)prop-1-en-2-ol |

| This compound | Sodium Ethoxide | Ethanol | Mixture of 1-Ethoxy-3-(4-fluorophenoxy)-2-propanol and 3-(4-Fluorophenoxy)prop-1-en-2-ol |

Chemical Behavior of the Phenoxy Aromatic Ring

The chemical behavior of the aromatic ring in this compound is governed by the electronic properties of its substituents: the ether linkage (-O-CH₂R) and the fluorine atom. These groups influence the electron density of the ring and dictate its reactivity towards various reagents, particularly in electrophilic substitution and metalation reactions.

Electrophilic Aromatic Substitution Reactions on the 4-Fluorophenoxy Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome of such reactions on the 4-fluorophenoxy moiety of the title compound is determined by the cumulative directing and activating or deactivating effects of the substituents.

The ether group is a powerful activating group and is ortho, para-directing due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the carbons ortho and para to the ether linkage, making them more susceptible to attack by electrophiles.

In the 4-fluorophenoxy moiety, the para position relative to the ether is occupied by the fluorine atom. Therefore, the activating effect of the ether group directs incoming electrophiles primarily to the two ortho positions (C2 and C6). The fluorine atom also directs to the ortho position (C3 and C5), which is meta to the ether group. The powerful activating and directing effect of the ether group typically dominates, making the positions ortho to the ether linkage the most probable sites for electrophilic attack.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -OR (Phenoxy) | Electron-withdrawing | Electron-donating | Activating | ortho, para |

| -F (Fluoro) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

Despite these directing effects, electrophilic aromatic substitution on this compound is not a common reaction pathway. The aliphatic side chain contains highly reactive sites—a secondary alcohol and a primary alkyl chloride—which are more likely to react under many conditions, especially with bases or nucleophiles.

Directed ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) provides a highly regioselective method for the functionalization of substituted aromatic rings, overcoming the limitations of classical electrophilic aromatic substitution. wikipedia.org This strategy relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of a proximate ortho-proton. organic-chemistry.orgbaranlab.org

For the 4-fluorophenoxy moiety, the oxygen atom of the ether can function as a DMG. baranlab.org The general mechanism involves the coordination of an alkyllithium species (such as n-butyllithium) to the Lewis basic ether oxygen. wikipedia.org This coordination brings the strong base into close proximity to the protons at the C2 and C6 positions, leading to regioselective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the position ortho to the ether. wikipedia.org

The fluorine atom at the C4 position also influences the acidity of the ring protons. Its strong electron-withdrawing inductive effect increases the acidity of the adjacent protons at C3 and C5. In some systems, this inductive effect can compete with or override the coordinating effect of a DMG. However, the coordinating ability of the ether oxygen is generally a powerful directing force in DoM reactions.

Once the aryllithium species is formed, it can react with various electrophiles to yield functionalized products.

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | (CH₃)₂CO | Tertiary alcohol (-C(OH)(CH₃)₂) |

| Alkyl halides | CH₃I | Methyl group (-CH₃) |

| Iodine | I₂ | Iodo group (-I) |

| Disulfides | (CH₃S)₂ | Methylthio group (-SCH₃) |

| Chlorotrimethylsilane | ClSi(CH₃)₃ | Trimethylsilyl (B98337) group (-Si(CH₃)₃) |

Studies on Intramolecular Cyclization Pathways

The most significant and well-documented reaction pathway for this compound is its intramolecular cyclization to form an epoxide. This reaction is a classic example of the transformation of a halohydrin into an epoxide under basic conditions.

The reaction involves treating this compound with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base serves to deprotonate the hydroxyl group of the propanol side chain, forming a nucleophilic alkoxide intermediate. This alkoxide then readily undergoes an intramolecular nucleophilic attack on the adjacent carbon atom that bears the chlorine atom. The chlorine atom is displaced as a chloride ion, a good leaving group, resulting in the formation of a stable three-membered ether ring, an epoxide.

The product of this cyclization is 1-(4-fluorophenoxy)-2,3-epoxypropane , a valuable chemical intermediate also known as 4-fluorophenyl glycidyl (B131873) ether. This transformation is a specific example of the Williamson ether synthesis, occurring within a single molecule. The high efficiency of this reaction is driven by the favorable proximity of the nucleophilic alkoxide and the electrophilic carbon center, facilitating the ring-closing step.

Mechanistic Elucidation of Key Reaction Systems

The key reaction system involving this compound is its base-induced conversion to 1-(4-fluorophenoxy)-2,3-epoxypropane. The mechanism of this intramolecular cyclization is a well-understood bimolecular nucleophilic substitution (Sₙ2) reaction . pitt.eduorganic-chemistry.org

The process unfolds in two main steps:

Deprotonation: A base (B⁻) abstracts the acidic proton from the secondary hydroxyl group, creating an alkoxide ion. This is a fast acid-base equilibrium. R-OH + B⁻ ⇌ R-O⁻ + HB

Intramolecular Sₙ2 Attack: The newly formed alkoxide acts as a potent intramolecular nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine atom from the backside, relative to the carbon-chlorine bond. libretexts.org This attack occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks. libretexts.org The chloride ion is expelled as the leaving group.

This intramolecular Sₙ2 mechanism is highly favored for several reasons:

Proximity: The nucleophile (alkoxide) and the electrophilic center are part of the same molecule and are positioned in a sterically favorable arrangement for a 3-exo-tet ring closure.

Good Leaving Group: The chloride ion is a stable anion and therefore a good leaving group, which facilitates the substitution reaction. dalalinstitute.compurechemistry.org

Concerted Mechanism: The reaction proceeds through a low-energy transition state without the formation of unstable intermediates. libretexts.org

The roles of the different components within the molecule during this key reaction are summarized below.

| Component | Role in the Reaction | Description |

| Hydroxyl Group (-OH) | Nucleophile Precursor | Is deprotonated by base to form the active nucleophile. |

| Alkoxide Ion (-O⁻) | Nucleophile | The electron-rich species that attacks the electrophilic carbon. |

| Chlorinated Carbon (C1) | Electrophile | The electron-deficient carbon atom that is the site of nucleophilic attack. |

| Chlorine Atom (-Cl) | Leaving Group | The atom that is displaced, taking the bonding pair of electrons with it. |

Derivatization and Analog Development from 1 Chloro 3 4 Fluorophenoxy 2 Propanol

Synthesis of Alkoxyamine and Amidopropanol Derivatives

The transformation of 1-Chloro-3-(4-fluorophenoxy)-2-propanol into alkoxyamine and amidopropanol derivatives showcases its utility in introducing new functional groups. The synthesis of these derivatives typically involves a two-step process. The initial step is the epoxidation of the starting material, which then allows for nucleophilic attack by amines or amides.

For instance, the reaction of the epoxide intermediate with various primary and secondary amines leads to the formation of a diverse library of amino alcohol derivatives. These reactions are often carried out in the presence of a suitable solvent and, in some cases, a catalyst to facilitate the ring-opening of the epoxide. The resulting amino alcohols can be further modified, for example, by acylation of the hydroxyl group to yield the corresponding esters.

Similarly, amidopropanol derivatives can be synthesized by reacting the epoxide with amides. This reaction introduces the amide functionality, which can participate in hydrogen bonding and alter the physicochemical properties of the resulting molecule. The conditions for this reaction can be tailored to favor the desired regio- and stereochemical outcome.

A representative synthetic scheme for the formation of these derivatives is outlined below:

| Reactant | Reagent | Product Class |

| This compound | 1. Base (e.g., NaOH) 2. Amine (R1R2NH) | Amino alcohol derivatives |

| This compound | 1. Base (e.g., NaOH) 2. Amide (RCONH2) | Amidopropanol derivatives |

Formation of Substituted Glycerol (B35011) Ethers and Their Analogs

The structure of this compound is closely related to glycerol, making it an excellent precursor for the synthesis of substituted glycerol ethers. These compounds are of interest due to their structural similarity to endogenous lipids and their potential to interact with biological membranes and enzymes.

The synthesis of substituted glycerol ethers from this compound can be achieved through Williamson ether synthesis. This involves the reaction of the alkoxide, generated from the hydroxyl group of the starting material, with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups at the 2-position of the propanol (B110389) backbone.

Furthermore, analogs of these glycerol ethers can be prepared by modifying the fluorophenoxy group or by introducing different substituents on the glycerol backbone. For example, the fluorine atom can be replaced by other halogens or alkyl groups to probe the effect of these changes on the properties of the molecule.

Precursor Role in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds (e.g., piperidine (B6355638), benzimidazolone)

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecular architectures, including nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in many biologically active compounds and approved drugs. nih.gov

The synthesis of piperidine derivatives, for example, can be initiated by the reaction of the epoxide derived from this compound with a suitable amine. The resulting amino alcohol can then undergo a series of reactions, including cyclization and functional group manipulations, to form the piperidine ring.

Similarly, this precursor can be utilized in the construction of benzimidazolone scaffolds. This typically involves a multi-step synthesis where the propanol derivative is first converted into a key intermediate that can then be cyclized with a substituted o-phenylenediamine (B120857) to form the benzimidazolone core. The fluorophenoxy group can be retained or modified during the synthesis to generate a library of analogs for structure-activity relationship studies. The synthesis of new fluoro-benzimidazole derivatives is an active area of research for discovering novel drug candidates. nih.gov

| Heterocyclic Scaffold | General Synthetic Approach |

| Piperidine | Epoxidation followed by reaction with an amine and subsequent cyclization. |

| Benzimidazolone | Conversion to a suitable intermediate followed by cyclization with an o-phenylenediamine. |

Development of Structurally Diverse Fluorinated Phenoxypropanol Analogs

The fluorine atom on the phenoxy group of this compound provides a handle for the development of a wide range of structurally diverse analogs. Fluorine is a key element in medicinal chemistry, often introduced to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The development of fluorinated phenoxypropanol analogs can involve several strategies. One approach is to vary the position of the fluorine atom on the phenyl ring (ortho, meta, or para) to investigate the impact of its location on the molecule's properties. Another strategy is to introduce additional fluorine atoms or other substituents onto the phenyl ring to create poly-substituted analogs.

Furthermore, the phenoxy group itself can be replaced with other aromatic or heteroaromatic rings containing fluorine. This allows for the exploration of a much larger chemical space and the potential discovery of novel compounds with improved characteristics. The synthesis of these analogs often requires multi-step synthetic routes, starting from commercially available fluorinated phenols or other suitable precursors.

Utilization in the Construction of Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound, possessing both a reactive chloro group and a hydroxyl group, makes it a suitable monomer for the construction of macrocyclic and polymeric architectures. Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov

The synthesis of macrocycles can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, the terminal ends of a linear precursor containing this unit can be joined together through reactions such as etherification, amidation, or carbon-carbon bond formation.

In the realm of polymer chemistry, this compound can be used as a monomer in polymerization reactions. For instance, it can undergo polycondensation reactions with dicarboxylic acids or other difunctional monomers to form polyesters or polyethers. The presence of the fluorophenoxy group can impart unique properties to the resulting polymers, such as increased thermal stability and altered solubility.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 1-Chloro-3-(4-fluorophenoxy)-2-propanol from starting materials, byproducts, and other impurities, as well as for resolving its enantiomers. High-performance liquid chromatography and gas chromatography are the principal methods utilized for these tasks.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for purity analysis. A C18 column is a common choice, providing excellent separation of the main compound from potential nonpolar and moderately polar impurities.

Advanced detection methods such as UV-Vis diode array detection (DAD) and mass spectrometry (MS) are often coupled with HPLC. A DAD detector allows for the monitoring of multiple wavelengths simultaneously, which is useful for identifying impurities with different chromophores. HPLC-MS provides unparalleled sensitivity and specificity, offering mass information that aids in the tentative identification of unknown impurities based on their mass-to-charge ratio.

Purity Assessment: A typical HPLC method for purity would involve a gradient elution to ensure the separation of compounds with a wide range of polarities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial standards for this compound are often specified with a purity of ≥97% calpaclab.com.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydroxyl group in this compound, its volatility can be limited, and it may exhibit peak tailing on standard GC columns. To overcome this, derivatization is often employed.

A common derivatization strategy is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. The resulting TMS-ether derivative can be readily analyzed by GC-MS. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for definitive identification of the compound and any related volatile impurities. This technique is particularly useful for detecting trace-level impurities that might not be visible by other methods.

Chiral Chromatography (e.g., Chiral HPLC, SFC) for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. vt.edu Chiral chromatography is the most effective method for this purpose. phenomenex.comnih.gov

Chiral HPLC using a chiral stationary phase (CSP) is the most common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability in separating a diverse range of chiral compounds. vt.edunih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The determination of enantiomeric excess (% ee) is crucial for ensuring the stereochemical purity of the desired enantiomer.

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is an alternative that offers faster separations and reduced solvent consumption compared to HPLC.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 228 nm |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons, the methine proton on the carbon bearing the hydroxyl group (CH-OH), and the various methylene (B1212753) protons (CH₂Cl and OCH₂).

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique. It provides a single peak for the fluorine on the phenyl ring, and its chemical shift is characteristic of its electronic environment. This technique is also valuable for purity assessment, as fluorine-containing impurities would be readily detected.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure. mdpi.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to F) | ~7.00 (t) | ~116.5 (d, JCF) |

| Aromatic CH (meta to F) | ~6.90 (dd) | ~119.5 (d, JCF) |

| Aromatic C-F | - | ~158.0 (d, JCF) |

| Aromatic C-O | - | ~154.5 |

| O-CH₂ | ~4.10 (m) | ~70.5 |

| CH-OH | ~4.25 (m) | ~69.0 |

| CH₂-Cl | ~3.75 (m) | ~47.0 |

| OH | ~2.50 (d, broad) | - |

Note: Predicted shifts are estimates. Actual values may vary. d = doublet, t = triplet, m = multiplet, JCF = Carbon-Fluorine coupling constant.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Strong bands in the 1250-1000 cm⁻¹ region are typically associated with C-O ether stretching. The C-F stretch on the aromatic ring gives a strong absorption around 1230 cm⁻¹, while the C-Cl stretch appears in the fingerprint region, typically between 800-600 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. scielo.br

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the O-H stretch is typically weak in Raman, aromatic ring vibrations often produce strong and sharp signals, providing useful structural information. The symmetric stretching of the benzene (B151609) ring is a characteristic Raman band.

By analyzing the vibrational modes, these techniques confirm the presence of the expected functional groups and provide a unique spectral fingerprint for this compound. researchgate.net

Table 4: Key Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Aryl) | Stretching | 1250 - 1210 |

| C-O (Ether) | Stretching | 1260 - 1200 (Asymmetric) |

| C-O (Alcohol) | Stretching | 1150 - 1050 |

| C-Cl (Alkyl) | Stretching | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with exceptional precision, typically to four or more decimal places. libretexts.orgmasonaco.org This high accuracy allows for the calculation of an exact mass, which is unique to a specific elemental composition. libretexts.orglongdom.org

For this compound, with a molecular formula of C₉H₁₀ClFO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O). missouri.edu An experimental HRMS measurement of a synthesized sample of this compound would be expected to yield a mass value that is extremely close to this theoretical calculation. The minuscule difference between the measured mass and the theoretical mass, typically expressed in parts per million (ppm), serves to either confirm or refute the proposed molecular formula. algimed.com This level of precision is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. algimed.com

Below is an interactive data table illustrating the accurate mass determination for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClFO₂ |

| Theoretical Monoisotopic Mass | 204.03533 u |

| Hypothetical Experimental Mass | 204.03551 u |

| Mass Difference (ppm) | 0.88 ppm |

Note: The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes: C (12.00000), H (1.00783), Cl (34.96885), F (18.99840), and O (15.99491). The hypothetical experimental mass and mass difference are provided for illustrative purposes.

Spectroscopic Techniques for Absolute Configuration Assignment (e.g., Vibrational Circular Dichroism (VCD))

The presence of a chiral center at the second carbon position in this compound means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol and (S)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. Determining the absolute configuration of a specific enantiomer is a crucial aspect of its characterization. Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable spectroscopic technique for this purpose, particularly for molecules in solution. acs.orgamericanlaboratory.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. jascoinc.com While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images of each other—equal in intensity but opposite in sign. americanlaboratory.com This unique property allows for the unambiguous assignment of absolute configuration.

The process of determining the absolute configuration of this compound using VCD involves a synergistic approach combining experimental measurement with theoretical calculation. schrodinger.comyoutube.com The experimental VCD spectrum of an enantiomerically pure sample is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers, for instance, the (R)-enantiomer. americanlaboratory.comjascoinc.com The calculated spectrum is then compared to the experimental spectrum. A direct correlation in the signs and relative intensities of the VCD bands confirms that the experimental sample has the same absolute configuration as the calculated model. If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite absolute configuration. americanlaboratory.com

The workflow for determining the absolute configuration of this compound via VCD is outlined in the table below.

| Step | Description |

| 1. Sample Preparation | An enantiomerically pure sample of this compound is dissolved in a suitable solvent (e.g., CDCl₃). |

| 2. Experimental Measurement | The VCD and IR spectra of the sample are recorded on a VCD spectrometer. |

| 3. Computational Modeling | A conformational search for one enantiomer (e.g., (R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol) is performed to identify its low-energy conformers. |

| 4. Spectrum Calculation | The IR and VCD spectra for each stable conformer are calculated using Density Functional Theory (DFT). |

| 5. Boltzmann Averaging | The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical VCD spectrum. |

| 6. Spectral Comparison | The experimental VCD spectrum is qualitatively compared with the Boltzmann-averaged theoretical VCD spectrum of the chosen enantiomer. |

| 7. Absolute Configuration Assignment | If the experimental and theoretical spectra match, the absolute configuration of the sample is assigned as the one used in the calculation. If they are mirror images, the opposite configuration is assigned. |

Computational and Theoretical Studies of 1 Chloro 3 4 Fluorophenoxy 2 Propanol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the optimized ground-state geometry, bond lengths, bond angles, and electronic structure.

For a molecule like 1-Chloro-3-(4-fluorophenoxy)-2-propanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G**, would be employed to model its three-dimensional structure. Such calculations on related halogenated compounds reveal key electronic effects. nih.govresearchgate.net The presence of electronegative atoms (chlorine, fluorine, oxygen) significantly influences the molecule's charge distribution, dipole moment, and molecular electrostatic potential (MESP).

The MESP map would highlight electron-rich regions, such as around the oxygen and fluorine atoms, which are potential sites for electrophilic attack, and electron-poor regions, particularly around the hydrogen of the hydroxyl group, a site for nucleophilic interaction. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a standard output of DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov Halogen substitution on aromatic rings, analogous to the fluorine in the phenoxy group, is known to lower the LUMO energy, affecting the molecule's reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Halohydrin Analog (1-Chloro-2-propanol) Note: This data is representative and based on typical results for similar molecules.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.1 D | B3LYP/aug-cc-pVTZ |

| HOMO Energy | ~ -7.0 eV | B3LYP/aug-cc-pVTZ |

| LUMO Energy | ~ +1.5 eV | B3LYP/aug-cc-pVTZ |

Conformational Analysis and Energy Landscapes

The rotatable single bonds in this compound give rise to multiple possible conformations. Conformational analysis is critical as the spatial arrangement of atoms dictates the molecule's physical properties and biological activity. Theoretical studies on the simpler analogs 1-chloro-2-propanol (B90593) and 1-bromo-2-propanol (B8343) have been performed to analyze their conformational isomerism. nih.govacs.org

These studies show that for the X-C-C-O (where X is a halogen) dihedral angle, conformers in the gauche orientation are significantly more stable and prevalent than those in the anti orientation, both in the gas phase and in solution. nih.govacs.org This preference, known as the gauche effect, is attributed to stabilizing hyperconjugation effects rather than intramolecular hydrogen bonding between the halogen and the hydroxyl group. nih.govacs.org

For this compound, a potential energy surface (PES) scan would be performed by systematically rotating the key dihedral angles (e.g., Cl-C1-C2-O, O-C2-C3-O, C2-C3-O-C_aryl) to identify all low-energy conformers. The relative energies of these conformers would be calculated to determine their Boltzmann population at a given temperature, revealing the most likely shapes the molecule adopts.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. nih.govrsc.org Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS) and applying a linear scaling factor to correct for systematic errors. nih.gov This approach can accurately distinguish between different isomers and conformers. comporgchem.com

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for an Analogous Chlorinated Aromatic Compound (2,5-dichloroaniline) Data adapted from studies on similar compounds to illustrate typical accuracy.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | 3485 | 3480 |

| C-H stretch (aromatic) | 3065 | 3070 |

| C=C stretch (aromatic) | 1590 | 1595 |

| C-N stretch | 1285 | 1288 |

Reaction Pathway Modeling and Transition State Characterization

A characteristic reaction of halohydrins like this compound is base-promoted intramolecular cyclization to form an epoxide. chegg.comyoutube.com Computational modeling can elucidate the mechanism of this S_N2 reaction in great detail.

Using DFT, the entire reaction pathway can be mapped. This involves identifying the structures of the reactant (the alkoxide formed after deprotonation), the transition state (TS), and the product (the epoxide and chloride ion). chegg.com Transition state theory calculations involve locating the saddle point on the potential energy surface that connects reactants and products. arxiv.org Frequency calculations are performed on the proposed TS structure; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the C-Cl bond breaking and the C-O bond forming).

The activation energy (the energy difference between the reactant and the transition state) can be calculated, providing a quantitative measure of the reaction rate. researchgate.net This type of modeling can also be used to study the regioselectivity of related reactions, such as the ring-opening of the resulting epoxide, by comparing the activation barriers for nucleophilic attack at the different carbon atoms of the epoxide ring. researchgate.netosti.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

An MD simulation would provide insight into how water molecules arrange themselves around the solute, forming a solvation shell. nih.gov It would allow for the analysis of hydrogen bonding networks between the molecule's hydroxyl group, ether oxygen, and the surrounding water molecules. nih.gov Furthermore, MD simulations can explore the conformational landscape in solution, revealing how the solvent influences the relative stability of different conformers identified in gas-phase calculations. nih.gov These simulations are crucial for understanding properties like solubility and how the molecule interacts with its environment, which is particularly important for predicting its behavior in biological systems.

Computational Approaches for Stereoselectivity Prediction

The C2 carbon of this compound is a chiral center, meaning the molecule exists as two enantiomers. Computational methods can be used to predict and explain the stereoselectivity of reactions involving this chiral center.

For instance, if this chiral alcohol were used in an esterification reaction with a prochiral ketene, DFT models could be employed to calculate the transition state energies for the reaction pathways leading to the different diastereomeric products. nih.gov The difference in these activation energies can be used to predict the diastereomeric ratio (d.r.), providing a quantitative understanding of the observed stereoselectivity. nih.gov Similarly, for reactions like the ring-opening of the corresponding epoxide, computational models can predict whether a nucleophile will preferentially attack one carbon over the other, and with what stereochemical outcome (e.g., inversion of configuration). illinois.edu These predictions are based on analyzing steric and electronic factors in the transition states for the competing pathways. illinois.edu

Applications of 1 Chloro 3 4 Fluorophenoxy 2 Propanol As a Key Intermediate in Chemical Industries

Role in the Synthesis of Agrochemicals (e.g., Pesticides, Fungicides, Herbicides)

While direct evidence of 1-Chloro-3-(4-fluorophenoxy)-2-propanol's use in the synthesis of commercialized agrochemicals is not prevalent in publicly available literature, its structural motifs are found in various active ingredients. The fluorophenoxy group, in particular, is a common feature in many pesticides, contributing to their biological activity and metabolic stability.

The chlorohydrin functional group can be readily converted to an epoxide, (4-fluorophenoxy)methyl oxirane. This epoxide is a highly reactive intermediate that can undergo ring-opening reactions with a variety of nucleophiles. In the context of agrochemical synthesis, this reactivity is particularly useful for introducing the fluorophenoxypropanol backbone into a larger molecule, a common strategy in the development of new pesticides. For instance, reaction of the epoxide with azoles could lead to the formation of triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents.

The general reaction scheme would involve the initial conversion of this compound to its corresponding epoxide, followed by a nucleophilic attack from a suitable precursor of the desired agrochemical. This approach allows for the modular synthesis of a diverse range of potential agrochemical candidates.

Precursor for Specialty Chemicals and Fine Chemical Manufacturing

In the realm of specialty and fine chemicals, this compound serves as a valuable chiral building block. The stereochemistry of the hydroxyl and chloro groups can be controlled during its synthesis, leading to enantiomerically pure intermediates. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired efficacy and to avoid off-target effects.

The conversion of the chlorohydrin to an epoxide is also a key transformation in this context. The resulting chiral epoxide is a versatile intermediate that can react with a wide array of nucleophiles to introduce the 3-(4-fluorophenoxy)-2-hydroxypropyl moiety into a target molecule. This structural unit is found in a number of pharmaceutical compounds, particularly beta-blockers. For example, the reaction of (4-fluorophenoxy)methyl oxirane with an amine would yield a 1-amino-3-(4-fluorophenoxy)-2-propanol derivative, a core structure in many beta-adrenergic blocking agents.

Building Block in the Synthesis of Polymer Monomers and Initiators

The reactivity of this compound also lends itself to the synthesis of specialized polymer monomers and initiators. The hydroxyl group can be esterified with polymerizable groups, such as acrylates or methacrylates, to form functional monomers. The resulting monomers, containing a fluorophenoxy group, could then be polymerized to create polymers with unique properties, such as high thermal stability, chemical resistance, and specific surface characteristics, conferred by the fluorine-containing side chains.

Furthermore, the chlorohydrin functionality can be used to synthesize polymerization initiators. For example, the hydroxyl group could be used to initiate the ring-opening polymerization of cyclic esters or ethers, while the chloro group provides a site for further modification or for initiating other types of polymerization, such as atom transfer radical polymerization (ATRP). This dual functionality allows for the creation of well-defined block copolymers with tailored properties.

Contribution to Novel Material Science Applications (e.g., functional polymers, coatings)

The incorporation of this compound into polymers can lead to materials with novel properties for advanced applications. Polymers containing the fluorophenoxy group are expected to exhibit low surface energy, hydrophobicity, and oleophobicity, making them suitable for use in specialty coatings, such as anti-fouling, anti-graffiti, and self-cleaning surfaces.

The presence of the hydroxyl group in the polymer side chain, derived from the 2-propanol backbone, offers a site for cross-linking or for further chemical modification to introduce additional functionalities. For example, these hydroxyl groups could be used to improve the adhesion of the coating to a substrate or to introduce photo-responsive or biologically active moieties.

In the field of functional polymers, the unique combination of a flexible ether linkage and a rigid, fluorinated aromatic group could lead to materials with interesting liquid crystalline or gas separation properties.

Intermediate in the Synthesis of Surfactants

Although not widely documented, the structure of this compound is amenable to the synthesis of specialty surfactants. The fluorophenoxy group can act as the hydrophobic (or more accurately, lipophobic) tail of the surfactant molecule. Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and for their stability in harsh chemical environments.

The hydrophilic head group of the surfactant could be introduced by reacting the chlorohydrin moiety. For example, conversion to the epoxide followed by reaction with a hydrophilic species such as a poly(ethylene glycol) or a sulfonate-containing nucleophile would yield a non-ionic or anionic surfactant, respectively. Such fluorinated surfactants could find applications in niche areas where high performance is required, such as in fire-fighting foams, specialty coatings, and in the electronics industry.

Future Research Directions and Emerging Trends in Phenoxypropanol Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis, and its impact on phenoxypropanol chemistry is profound. Future research will undoubtedly focus on the design and application of novel catalysts that can facilitate key transformations with enhanced activity, selectivity, and substrate scope.

One promising avenue of research is the exploration of asymmetric catalysis to afford enantiomerically pure phenoxypropanols. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, are being developed to control the stereochemical outcome of reactions, such as the ring-opening of epoxides with phenols. For instance, the use of chiral salen-metal complexes has shown promise in the enantioselective synthesis of related β-amino alcohols. The development of more robust and versatile chiral catalysts will be crucial for the synthesis of single-enantiomer drugs and other biologically active molecules derived from the phenoxypropanol core.

The use of nanocatalysts and heterogenized catalysts is also gaining traction. These materials offer advantages such as high surface area, enhanced reactivity, and ease of separation and recyclability, which are key tenets of green chemistry. The immobilization of homogeneous catalysts on solid supports can improve their stability and facilitate their recovery and reuse, making the synthetic process more economical and environmentally friendly.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in all areas of chemical research, and phenoxypropanol synthesis is no exception. Future efforts will be directed towards the development of more sustainable and environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A key focus is the replacement of hazardous and volatile organic solvents with greener alternatives . Water, supercritical fluids (like CO2), and bio-based solvents are being explored as reaction media for the synthesis of phenoxypropanols. The development of catalytic systems that are compatible with these benign solvents is a critical area of research.

Atom economy is another central principle of green chemistry that will guide future synthetic strategies. Reactions that maximize the incorporation of all starting materials into the final product are highly sought after. Catalytic processes, by their nature, often exhibit high atom economy. The development of new catalytic reactions that proceed with 100% atom economy, such as addition reactions, will be a significant advancement.

The use of renewable feedstocks is a long-term goal for sustainable chemical production. Research into the conversion of biomass-derived platform molecules into valuable chemical intermediates, including precursors for phenoxypropanols, is an active area of investigation. This would reduce the reliance on fossil fuels and contribute to a more circular economy.

Furthermore, the application of green chemistry metrics , such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), will become more widespread in evaluating the sustainability of different synthetic routes to phenoxypropanols. nih.govacsgcipr.orgscientificupdate.comunica.it These metrics provide a quantitative assessment of the environmental impact of a chemical process and can guide the development of greener alternatives. nih.govacsgcipr.orgscientificupdate.comunica.it

Exploration of New Reactivity Patterns and Unconventional Transformations

While the classical synthesis of phenoxypropanols often relies on the nucleophilic ring-opening of epoxides, future research will explore new reactivity patterns and unconventional transformations to access this important scaffold and its derivatives.

One area of interest is the development of C-H activation/functionalization strategies. Directing group-assisted C-H functionalization of the aromatic ring of phenoxypropanols could provide a powerful tool for late-stage modification and the synthesis of a diverse range of analogues. This approach avoids the need for pre-functionalized starting materials and offers a more convergent and efficient synthetic route.

The exploration of unconventional bond disconnections will also lead to novel synthetic strategies. For instance, instead of forming the C-O ether bond, new methods might focus on constructing the carbon skeleton through different bond formations, followed by the introduction of the hydroxyl and chloro functionalities.

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling transformations that are difficult to achieve with traditional methods. The application of these technologies to phenoxypropanol chemistry could open up new avenues for their synthesis and functionalization. For example, light-driven or electrochemically-induced reactions could be used to generate reactive intermediates that participate in novel bond-forming reactions.

Design and Synthesis of Advanced Chemical Probes and Tools

Phenoxypropanol-based structures are prevalent in many biologically active compounds. This makes them attractive scaffolds for the design and synthesis of advanced chemical probes and tools to investigate biological processes and for drug discovery.

Fluorescent probes incorporating the phenoxypropanol motif can be designed to visualize and track specific biological targets, such as enzymes or receptors, in living cells. thno.orgrsc.orgnih.govnih.govmdpi.com By attaching a fluorophore to the phenoxypropanol scaffold, researchers can create molecules that exhibit changes in their fluorescence properties upon binding to their target, providing valuable insights into cellular function. The design of these probes often involves a rational approach, considering the structure-activity relationship of known ligands for the target of interest. nih.gov

Affinity-based probes are another important class of chemical tools. These probes typically contain a reactive group that can form a covalent bond with the target protein, allowing for its isolation and identification. The phenoxypropanol scaffold can be functionalized with various reactive groups, such as electrophilic traps or photoactivatable crosslinkers, to create potent and selective affinity probes.

Activity-based probes (ABPs) are designed to target the active site of specific enzymes. By incorporating a reactive "warhead" that mimics the enzyme's natural substrate, ABPs can covalently modify the active site, providing a direct measure of enzyme activity. The development of phenoxypropanol-based ABPs could be a valuable tool for studying the role of specific enzymes in disease and for screening for new enzyme inhibitors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with enabling technologies such as flow chemistry and automated synthesis platforms is revolutionizing the way molecules are made. These technologies offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds.

Flow chemistry , where reactions are carried out in a continuous stream through a reactor, is particularly well-suited for the synthesis of phenoxypropanols. researchgate.netrsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and reduced side-product formation. researchgate.net Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. The development of continuous flow processes for the synthesis of 1-Chloro-3-(4-fluorophenoxy)-2-propanol and its analogues could significantly improve the efficiency and safety of their production. nih.gov

Automated synthesis platforms can be used to rapidly synthesize and purify libraries of phenoxypropanol derivatives for high-throughput screening. By combining robotic liquid handling with automated purification and analysis, these platforms can significantly accelerate the drug discovery process. The ability to quickly generate a diverse range of analogues allows for a more thorough exploration of the structure-activity relationship and the identification of lead compounds with improved potency and selectivity. The integration of artificial intelligence and machine learning with these automated platforms has the potential to further accelerate the design and synthesis of new drug candidates. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|